(E)-Methyl 3-(3-bromophenyl)acrylate
Description
(E)-Methyl 3-(3-bromophenyl)acrylate is an α,β-unsaturated ester featuring a bromine substituent at the meta position of the phenyl ring. This compound is synthesized via the Horner-Wadsworth-Emmons reaction between 3-bromobenzaldehyde and methyl (triphenylphosphoranylidene)acetate, yielding a white solid with a high purity (96%) . Its structure is confirmed by $ ^1H $-NMR spectroscopy, displaying characteristic signals such as a singlet at δ 7.67 ppm (aromatic proton) and a doublet at δ 7.61 ppm ($ J = 16.0 \, \text{Hz} $, trans-vinylic proton) . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and photocycloaddition reactions .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79432-87-4 | |
| Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Differences in Reactivity and Bioactivity
- Electronic Effects : The electron-withdrawing bromine substituent in (E)-Methyl 3-(3-bromophenyl)acrylate enhances electrophilicity at the β-position of the acrylate, favoring conjugate addition reactions. In contrast, the electron-donating methyl group in Methyl (E)-3-(3-methylphenyl)acrylate reduces reactivity toward nucleophiles .
- Stereochemistry : The Z-isomer of the sulfonyl derivative () exhibits distinct reactivity due to steric hindrance from the sulfonyl group, limiting its use in stereoselective syntheses compared to the E-isomer .
- Bioactivity: Methyl (E)-3-(4-hydroxyphenyl)acrylate demonstrates notable antioxidant and α-glucosidase inhibition, unlike the brominated analogue, which lacks reported bioactivity .
Thermal and Spectral Properties
- Melting Points: Brominated derivatives generally exhibit higher melting points (e.g., 64–127°C for related compounds in ) compared to non-halogenated analogues due to stronger intermolecular interactions .
- NMR Shifts : The vinylic proton in this compound resonates downfield (δ 7.61 ppm) compared to Methyl (E)-3-(3-methylphenyl)acrylate (δ 6.3–7.3 ppm), reflecting the bromine’s deshielding effect .
Q & A
Q. What are the standard synthetic routes for (E)-Methyl 3-(3-bromophenyl)acrylate, and how do reaction conditions influence yield?
Basic The compound is typically synthesized via nucleophilic substitution. For example, reacting (E)-Methyl 3-(3-(bromomethyl)phenyl)acrylate with 4-bromophenol in acetone under reflux (329 K, 5 h) using potassium carbonate as a base yields 52.8% after purification by silica gel chromatography . Alternative methods involve multicomponent reactions, such as refluxing with isatin and sarcosine in acetonitrile (71% yield) . Key parameters affecting yield include solvent polarity (acetone vs. acetonitrile), temperature, and base selection (K₂CO₃ vs. DBU).
Q. What crystallization techniques are optimal for obtaining high-quality single crystals of this compound?
Basic Slow evaporation of a methanol solution at ambient temperature produces colorless crystals suitable for X-ray diffraction . Orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 15.5226 Å, b = 5.9390 Å, and c = 34.775 Å are reported, validated via Bruker SMART APEX CCD area-detector diffractometry .
Q. How is the structural conformation validated experimentally?
Basic The E-configuration of the acrylate moiety is confirmed via single-crystal X-ray diffraction. Hydrogen atoms are geometrically constrained (C–H = 0.93–0.96 Å), and refinement uses SHELXL with R-factors < 0.04 . Intermolecular interactions, such as C–H⋯O hydrogen bonds, form centrosymmetric dimers, influencing crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions in the synthesis of brominated acrylates?
Advanced Competing etherification or elimination can occur during nucleophilic substitution. Kinetic control via temperature modulation (e.g., maintaining 329 K) and stoichiometric excess of 4-bromophenol (2.0 mmol) suppresses byproducts. Monitoring via TLC and column chromatography (5% ethyl acetate/petroleum ether) ensures purity .
Q. What strategies resolve contradictions in crystallographic data between similar acrylate derivatives?
Advanced Discrepancies in R-factors (e.g., 0.040 vs. 0.034) or unit cell parameters may arise from differences in hydrogen-bonding networks or torsional angles. Comparative analysis using SHELX software (e.g., SHELXL for refinement) and validation against high-resolution data (e.g., Bruker SMART APEX) improve reliability .
Q. How do intermolecular interactions influence the compound’s physicochemical properties?
Advanced Centrosymmetric dimers formed via C–H⋯O hydrogen bonds (e.g., 2.50 Å) enhance thermal stability and melting points. π-π stacking between bromophenyl groups (3.8–4.2 Å) affects solubility in nonpolar solvents . Computational modeling (e.g., DFT) can predict these interactions .
Q. What methodologies integrate experimental data with computational models for property prediction?
Advanced NMR chemical shifts (e.g., ¹³C at δ 165–170 ppm for acrylate carbonyls) and X-ray coordinates are used to parameterize molecular dynamics simulations. AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models) propose synthetic routes validated experimentally .
Q. How can hazardous properties (e.g., bromine reactivity) be managed during handling?
Advanced Brominated acrylates require inert atmospheres (N₂/Ar) to prevent radical-initiated decomposition. Safety protocols include using PPE, fume hoods, and emergency rinsing protocols for skin/eye exposure, as outlined for structurally similar chlorosulfonyl derivatives .
Methodological Challenges
Q. What approaches are used to modify the 3-bromophenyl group for functional diversity?
Advanced Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups. Alternatively, hydrolysis (K₂CO₃/CH₂Cl₂-MeOH) yields hydroxyl derivatives, as demonstrated for caffeic acid esters .
Q. How is the compound utilized as an intermediate in drug discovery?
Advanced Its acrylate backbone serves as a Michael acceptor in cycloadditions, forming spirocyclic indoles (e.g., hexahydrobenzo[f]chromeno[4,3-b]pyrroles) with potential bioactivity. Stereochemical control via sarcosine-mediated reactions is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
